
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Descripción general
Descripción
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure of Two Isomeric Enaminones
The paper by Brbot-Šaranović et al. (2001) discusses the synthesis of two isomeric enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine in ethanol. The study delves into the tautomeric forms these compounds can take, notably focusing on the endo-enol enamine and exo-enol enamine equilibrium. The confirmation of the existence of these compounds in the endo-enol enamine form in both solution and crystalline states is established through NMR spectroscopy and X-ray structural analysis. The research highlights the presence of strong, intramolecular hydrogen bonds and the non-planar nature of the molecules, with planarity confined to the central heteroconjugated part while the naphthyl rings are nearly perpendicular to the central part Brbot-Šaranović et al., 2001.
Synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide
Zhou Yawen (2004) outlines the synthesis process of (S)-2-Amino-4-(methylthio)butyramide, followed by subsequent reactions to produce (S)-2-amino-4-(methylthio)butanamide hydrochloride and eventually (S)-4-(methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide. The paper provides detailed information about the yields and structural identification of the products, utilizing techniques such as TLC, IR, and ~1HNMR Zhou Yawen, 2004.
Effectiveness of N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives as A-Amylase Inhibitors
Mathew et al. (2015) present a study on the synthesis of various N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives and their evaluation as a-amylase inhibitors. The research confirms the significant inhibitory activity of these compounds, comparable to standard inhibitors, establishing their potential in therapeutic applications Mathew et al., 2015.
Synthesis of Some 2H-Pyrone and Ferrocene Containing Heterocyclic Systems
The work by Malzogu et al. (2000) details the reactions of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate with various compounds, leading to the formation of a diverse range of heterocyclic systems. The study elaborates on the reaction mechanisms and the resulting structural diversity, offering insights into the versatility of these compounds in synthesizing complex molecular structures Malzogu et al., 2000.
Biochemical Applications
Antimitotic Agents. Chiral Isomers of Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate
The study by Temple and Rener (1992) explores the metabolism of specific compounds in mice, leading to the formation of hydroxylated metabolites and their methoxy derivatives. The research indicates the activity of the S- and R-isomers of the compounds in various biological systems, with the S-isomer showing greater potency. This study highlights the biological significance and potential therapeutic applications of these compounds Temple & Rener, 1992.
Mecanismo De Acción
Target of Action
It’s known that tetrahydropyran derivatives are commonly used in organic synthesis . They are often used as protecting groups for alcohols , suggesting that the compound might interact with alcohol groups in biological systems.
Mode of Action
Tetrahydropyranyl (thp) ethers, which are derivatives of tetrahydropyran, are known to be resilient to a variety of reactions . They are formed from the reaction of alcohols and 3,4-dihydropyran . This suggests that 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that tetrahydropyran derivatives are used in the reduction reactions of oxidized sugars and aldehydes . This suggests that the compound might affect biochemical pathways involving these substances.
Pharmacokinetics
It’s known that tetrahydropyran derivatives are soluble in water and many organic solvents , which might influence their bioavailability.
Result of Action
It’s known that tetrahydropyran derivatives can act as reducing agents, converting aldehydes or ketones into corresponding sugar alcohols . This suggests that the compound might have similar effects.
Action Environment
It’s known that tetrahydropyran derivatives are unstable in the presence of light and air , suggesting that these environmental factors might influence the action of the compound.
Propiedades
IUPAC Name |
2-chloro-N-ethyl-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORHVABSQJXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1CCOCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)

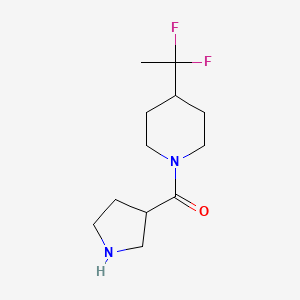
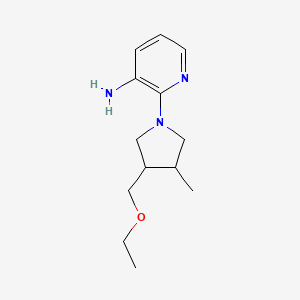
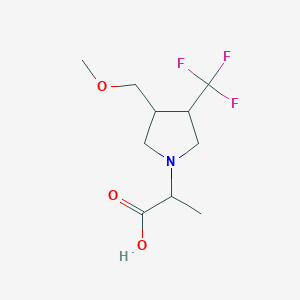
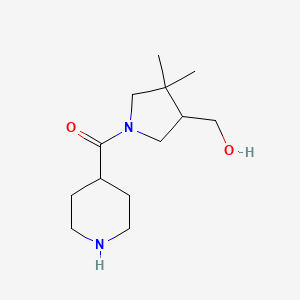
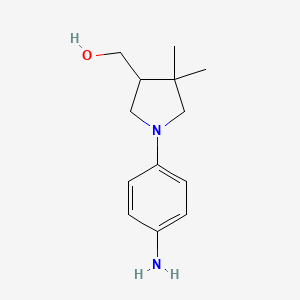
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)
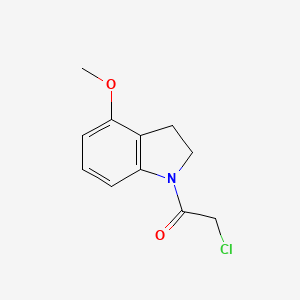
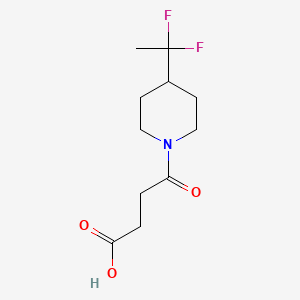
![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)
